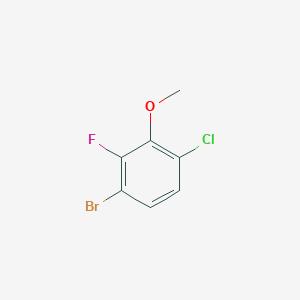
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene
描述
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms, along with a methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-chloro-2-fluoro-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The process includes halogenation reactions, purification steps, and quality control measures to obtain the compound with high purity and yield .
化学反应分析
Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by nucleophiles such as hydroxide ions or amines.
Suzuki Coupling: It can undergo Suzuki coupling reactions with arylboronic acids to form biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or amines, high temperatures (above 350°C), and solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Suzuki Coupling: Palladium catalysts, arylboronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the halogen atoms.
Suzuki Coupling: Biphenyl derivatives are the major products formed from this reaction.
科学研究应用
1-Bromo-4-chloro-2-fluoro-3-methoxybenzene has several applications in scientific research:
作用机制
The mechanism of action of 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms and a methoxy group on the benzene ring influences its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with potential biological activity .
相似化合物的比较
1-Bromo-4-chloro-2-fluorobenzene: Similar structure but lacks the methoxy group, which affects its reactivity and applications.
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene: Similar structure with different positions of halogen atoms, leading to variations in chemical properties and reactivity.
Uniqueness: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
属性
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXNZQWUCRMXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
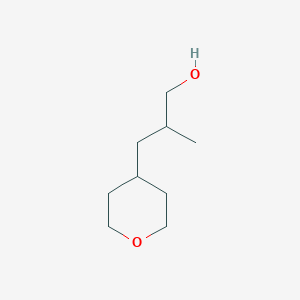
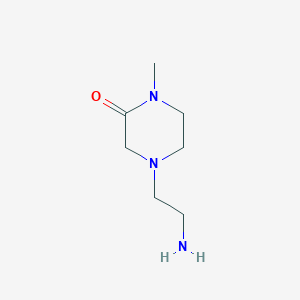
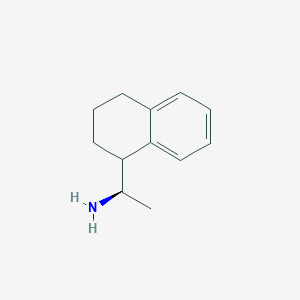
![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)
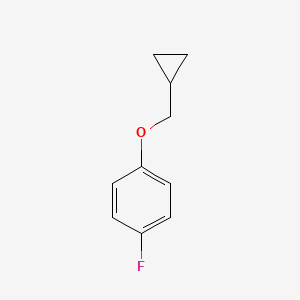
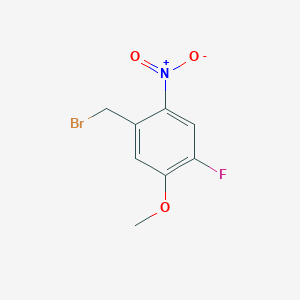
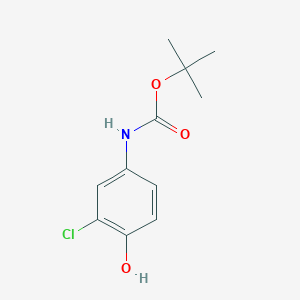
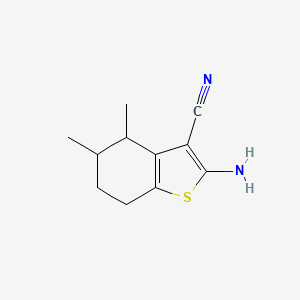
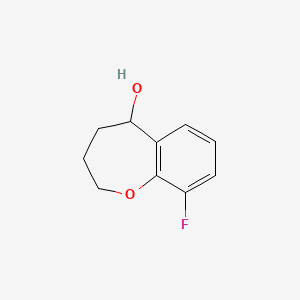
![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)
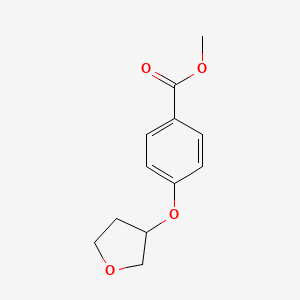
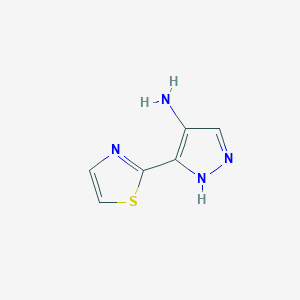
![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
